molecular formula C10H19NO B6129496 N-(tert-butyl)cyclopentanecarboxamide

N-(tert-butyl)cyclopentanecarboxamide

Cat. No.: B6129496
M. Wt: 169.26 g/mol
InChI Key: PIMPUQYWPRRQOJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 169.146664230 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Self-Assembly and Crystal Structures

  • Research on derivatives of cyclopentane, including tert-butyl derivatives, focuses on the formation of racemic crystals. These structures are determined by intermolecular hydrogen bonds, leading to various patterns of supramolecular self-assembly (Kălmăn et al., 2001).

Chemical Synthesis and Organic Chemistry

  • tert-Butyl phenylazocarboxylates, a group that includes tert-butyl cyclopentanecarboxamides, are used in organic chemistry for nucleophilic substitutions and radical reactions. These reactions modify the benzene ring and have applications in synthetic chemistry (Jasch et al., 2012).
  • In the realm of synthetic organic chemistry, N,N-dialkylcarboxamides, including tert-butyl esters, have been employed in studies focusing on the synthesis of functionalized aminocyclopropanes (Wiedemann et al., 2002).

Insecticidal Activity

  • N-tert-Butyl-N,N'-diacylhydrazines, which include certain tert-butyl cyclopentanecarboxamide derivatives, have been studied for their insecticidal activities. These compounds have shown effectiveness against certain pests, indicating their potential use in pesticide development (Wang et al., 2011).

Asymmetric Synthesis and Amines

  • N-tert-Butanesulfinyl imines, closely related to tert-butyl cyclopentanecarboxamides, are used as intermediates in the asymmetric synthesis of amines. These compounds are crucial in producing a wide range of enantioenriched amines, important in pharmaceuticals and chemical synthesis (Ellman et al., 2002).

Crystallography and Structural Analysis

  • Crystallography studies of tert-butyl cyclopentanecarboxamide derivatives provide insights into molecular structures and bonding. This research is significant for understanding molecular interactions and designing new compounds (Habibi et al., 2008).

Polymer Science and Antioxidants

  • tert-Butyl derivatives are investigated for their use as antioxidants in polymers, such as Polyoxymethylene (POM). This research is crucial for enhancing the durability and performance of industrial plastics (Park et al., 2012).

Pharmacological Research

  • tert-Butyl cyclopentanecarboxamide derivatives have been explored for their pharmacological potential. Studies focus on synthesizing new compounds for potential therapeutic applications, such as anticancer agents (Kumar et al., 2009).

Properties

IUPAC Name

N-tert-butylcyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)11-9(12)8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMPUQYWPRRQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.